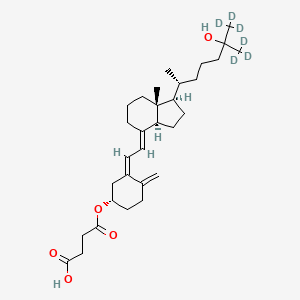
25-Hydroxyvitamin D3 3-hemisuccinate-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
25-Hydroxyvitamin D3 3-hemisuccinate-d6 is a deuterated form of 25-Hydroxyvitamin D3 3-hemisuccinate. This compound is a conjugate of 25-Hydroxyvitamin D3, which is the principal circulating form of vitamin D3 formed in the liver by hydroxylation at the C-25 position. The deuterated form, this compound, is used primarily in research settings as an internal standard for the quantification of vitamin D metabolites .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxyvitamin D3 3-hemisuccinate-d6 involves the introduction of a hemisuccinate group to the 25-Hydroxyvitamin D3 molecule. The process typically starts with the hydroxylation of vitamin D3 at the C-25 position to form 25-Hydroxyvitamin D3. This is followed by the chemical modification to introduce the hemisuccinate group, which involves the reaction of 25-Hydroxyvitamin D3 with succinic anhydride in the presence of a base .
Industrial Production Methods
Industrial production of this compound is similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated form is produced by incorporating deuterium atoms during the synthesis process, which can be achieved by using deuterated reagents or solvents .
化学反応の分析
Types of Reactions
25-Hydroxyvitamin D3 3-hemisuccinate-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C-25 position can be oxidized to form different oxidation products.
Reduction: The compound can undergo reduction reactions, particularly at the hemisuccinate group.
Substitution: The hemisuccinate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
科学的研究の応用
25-Hydroxyvitamin D3 3-hemisuccinate-d6 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of vitamin D metabolites.
Biology: Employed in studies investigating the metabolism and function of vitamin D in biological systems.
Medicine: Utilized in clinical research to develop assays for measuring vitamin D levels in patients.
Industry: Applied in the production of diagnostic kits and reagents for vitamin D analysis.
作用機序
The mechanism of action of 25-Hydroxyvitamin D3 3-hemisuccinate-d6 involves its role as an internal standard in analytical methods. It does not exert biological effects directly but is used to ensure accuracy and precision in the quantification of vitamin D metabolites. The deuterium atoms in the compound provide a distinct mass difference, allowing for its differentiation from non-deuterated forms in mass spectrometry .
類似化合物との比較
Similar Compounds
25-Hydroxyvitamin D3 3-hemisuccinate: The non-deuterated form of the compound.
Calcifediol-d6: Another deuterated form of 25-Hydroxyvitamin D3 used as an internal standard.
25-Hydroxyvitamin D3 3,3’- (Carboxyfluorescein): A fluorescent derivative used in different analytical applications.
Uniqueness
25-Hydroxyvitamin D3 3-hemisuccinate-d6 is unique due to its deuterium labeling, which provides a distinct advantage in mass spectrometry by allowing for precise quantification and differentiation from other forms of vitamin D metabolites. This makes it an invaluable tool in research and clinical diagnostics .
特性
分子式 |
C31H48O5 |
|---|---|
分子量 |
506.7 g/mol |
IUPAC名 |
4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C31H48O5/c1-21-10-13-25(36-29(34)17-16-28(32)33)20-24(21)12-11-23-9-7-19-31(5)26(14-15-27(23)31)22(2)8-6-18-30(3,4)35/h11-12,22,25-27,35H,1,6-10,13-20H2,2-5H3,(H,32,33)/b23-11+,24-12-/t22-,25+,26-,27+,31-/m1/s1/i3D3,4D3 |
InChIキー |
XYAOPXNVLMIXNI-XKLDCONCSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C)(C([2H])([2H])[2H])O |
正規SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


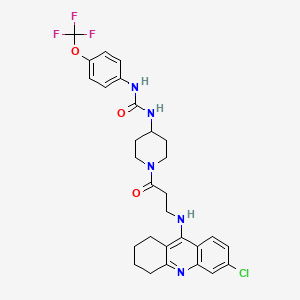
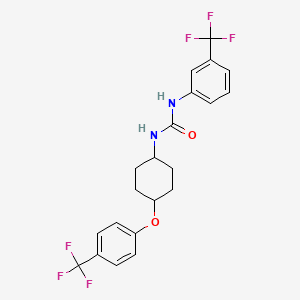
![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)


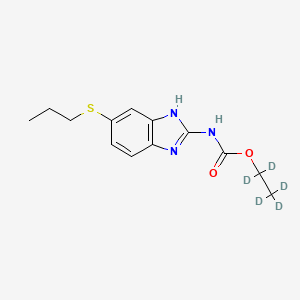
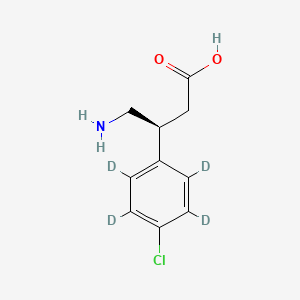
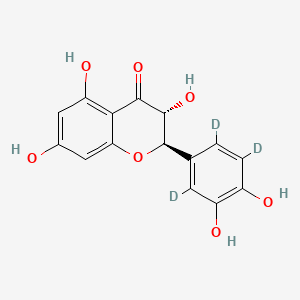
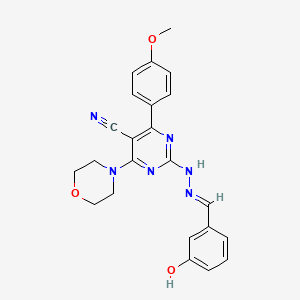
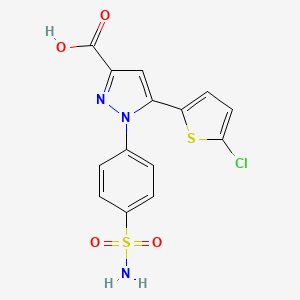


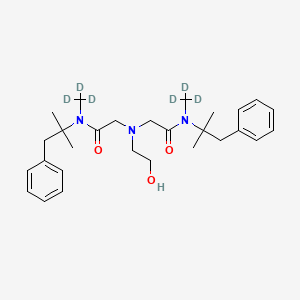
![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
